2,3,5,6-Tetradeuteriopyridine-4-carboxamide
Overview
Description
TDPCA is a derivative of pyridine and is composed of two nitrogen atoms and four carbon atoms, with a molecular weight of 138.14 g/mol1. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol, and has a melting point of 147-148°C1.
Synthesis Analysis
The synthesis of TDPCA and similar compounds has been explored in scientific research1. For instance, Jayarajan et al. (2019) conducted a study focusing on the water-mediated synthesis of complex carboxamide derivatives1. This research indicates the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals1.
Molecular Structure Analysis
TDPCA is a derivative of pyridine, which is a basic heterocyclic organic compound1. It has a benzene-like six-membered ring structure with two nitrogen atoms and four carbon atoms1.
Chemical Reactions Analysis
TDPCA and its structurally similar compounds have been studied for their chemical reactions1. For example, Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide, a compound structurally similar to TDPCA, by radical substitution1. This study contributes to the understanding of chemical reactions and mechanisms that such compounds can undergo, potentially leading to new ways of modifying or synthesizing derivative compounds for various scientific applications1.
Physical And Chemical Properties Analysis
TDPCA is a colorless, odorless, crystalline solid1. It is soluble in water and ethanol, and has a melting point of 147-148°C1. Its molecular weight is 138.14 g/mol1.Scientific Research Applications
1. Synthesis and Computational Analysis
Jayarajan et al. (2019) conducted a study focusing on the synthesis of similar compounds to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. They explored the water-mediated synthesis of complex carboxamide derivatives, employing computational chemistry methods to analyze their properties. This research indicates the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals (Jayarajan et al., 2019).
2. Metal Complex Studies
Chapman, Stephens, and Vagg (1981) investigated metal complexes of sterically hindered bis-picolinamide ligands, closely related to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their study offers insights into the complexing abilities of such compounds with various metals, which is critical in understanding their potential applications in coordination chemistry and catalysis (Chapman, Stephens, & Vagg, 1981).
3. Radical Substitution Reactions
Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide, a compound structurally similar to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide, by radical substitution. This study contributes to the understanding of chemical reactions and mechanisms that such compounds can undergo, potentially leading to new ways of modifying or synthesizing derivative compounds for various scientific applications (Tada & Yokoi, 1989).
4. Antitumor Activity Studies
Stevens et al. (1984) researched the synthesis and chemistry of imidazotetrazine derivatives, which share a carboxamide group with 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their focus on antitumor agents highlights the potential of carboxamide derivatives in medicinal chemistry, particularly in developing new anticancer drugs (Stevens et al., 1984).
Safety And Hazards
TDPCA is intended for research use only and is not for human or veterinary use1. The exact safety and hazards associated with TDPCA are not clearly defined in the available literature.
Future Directions
The potential applications of TDPCA in scientific research have been studied1. These studies indicate the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals1. Future research may focus on further exploring these potential applications and developing new synthesis methods for TDPCA and similar compounds1.
properties
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinamide-d4 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.